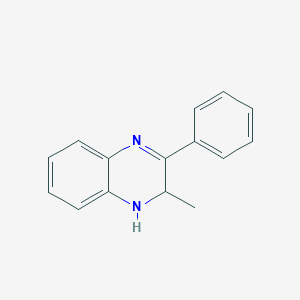
2-Methyl-3-phenyl-2H-quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-phenyl-2H-quinoxaline is a heterocyclic aromatic organic compound with the molecular formula C15H14N2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2H-quinoxaline typically involves the condensation of ortho-phenylenediamine with a suitable diketone. One common method is the reaction of ortho-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .
Reaction Conditions:
Reagents: Ortho-phenylenediamine, benzil
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol or acetic acid
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2-Methyl-3-phenyl-2H-quinoxaline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline N-oxides.
Reduction: Can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Halogenated or nitrated quinoxalines
科学研究应用
2-Methyl-3-phenyl-2H-quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities. It is used in the development of new therapeutic agents.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
作用机制
The biological activity of 2-Methyl-3-phenyl-2H-quinoxaline is attributed to its ability to interact with various molecular targets. It can bind to DNA, inhibiting the replication of viruses and bacteria. Additionally, it can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways involved may vary depending on the specific application and target .
相似化合物的比较
2-Methyl-3-phenyl-2H-quinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Dimethylquinoxaline: Similar structure but with two methyl groups instead of one methyl and one phenyl group.
3-Phenylquinoxalin-2(1H)-one: Contains a carbonyl group at the 2-position.
2-Phenylquinoxaline: Lacks the methyl group at the 2-position.
Uniqueness:
- The presence of both a methyl and a phenyl group in this compound provides unique steric and electronic properties, making it distinct from other quinoxaline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-methyl-3-phenyl-1,2-dihydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-11,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZQTKGPRPAFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NC2=CC=CC=C2N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
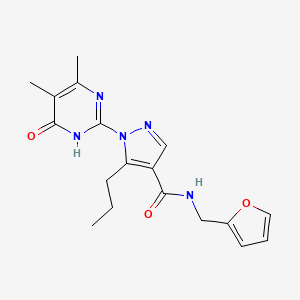
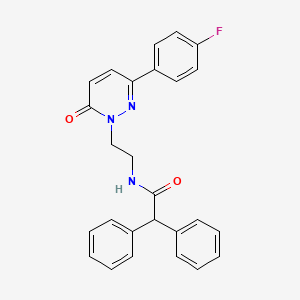
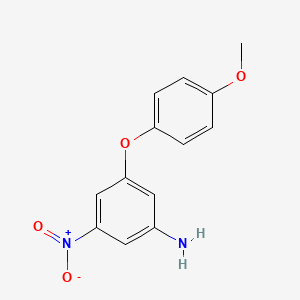
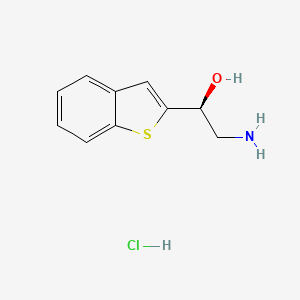
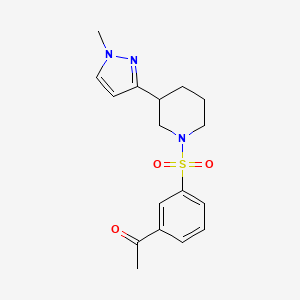
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)
![[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B2752858.png)
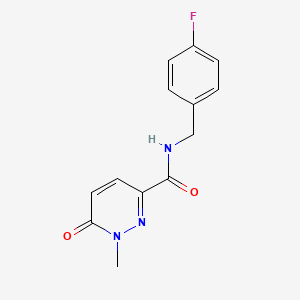
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)
![3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B2752864.png)
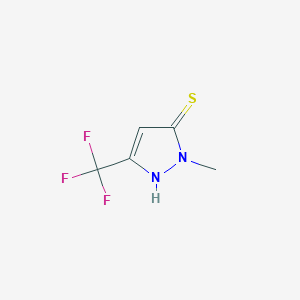
![5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2752866.png)
